methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate
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Overview
Description
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 5-position, and a carboxylate ester at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the use of 4-bromo-1H-indole as a starting material. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative, and subsequent reduction with sodium borohydride in methanol, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Ester Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted indoles.
Oxidation: Products include aldehydes or carboxylic acids.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is not well-documented. like other indole derivatives, it may interact with various molecular targets, including enzymes and receptors, through its indole ring system. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-indole-4-carboxylate: Similar structure but with different substitution pattern.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 4-bromo-1H-indole-7-carboxylate: Another brominated indole derivative.
Uniqueness
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
methyl 4-bromo-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-8-7(10(9)12)5-6-13(8)11(14)16-2/h3-6H,1-2H3 |
InChI Key |
YCHZZGTWSMZRSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
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